Biological Activity and Pharmacological Potential of 7,4'-Di-O-methylapigenin 5-O-glucoside
Biological Activity and Pharmacological Potential of 7,4'-Di-O-methylapigenin 5-O-glucoside
[1]
Executive Summary
7,4'-Di-O-methylapigenin 5-O-glucoside (CAS: 197018-71-6) is a rare, naturally occurring flavonoid glycoside primarily isolated from the stem wood of Aquilaria sinensis (Agarwood).[1][2][3][4][5] Chemically, it represents a specific methylation and glycosylation pattern of the flavone apigenin, distinct for its 5-O-glycosidic linkage—a structural feature less common than the prevalent 7-O-glycosides.
This technical guide analyzes the compound’s pharmacological profile, focusing on its confirmed anti-inflammatory activity via nitric oxide (NO) suppression. By synthesizing data from phytochemical isolation and bioactivity assays, this document outlines the compound's potential as a lead structure for developing stable, bioavailable anti-inflammatory therapeutics.
Chemical Profile & Structural Significance[2][3][4][5]
The molecule consists of an apigenin scaffold (5,7,4'-trihydroxyflavone) modified at all three reactive hydroxyl positions. This "masked" polarity profile suggests unique pharmacokinetic properties compared to the parent aglycone.
| Property | Specification |
| IUPAC Name | 5-(β-D-Glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one |
| Common Name | 7,4'-Di-O-methylapigenin 5-O-glucoside |
| Aglycone | 7,4'-Di-O-methylapigenin (also known as Genkwanin 4'-methyl ether) |
| Molecular Formula | C₂₃H₂₄O₁₀ |
| Molecular Weight | 460.43 g/mol |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| Key Structural Features | [6][1][2][3][4][5][7][8][9][10][11] • 7,4'-Dimethoxy groups: Enhance lipophilicity and metabolic stability against glucuronidation.• 5-O-Glucoside: A rare glycosylation site that blocks the formation of the intramolecular H-bond (5-OH to 4-C=O), altering the electronic environment of the chromophore. |
Structural Visualization
The following diagram illustrates the core chemical structure and its functional derivatization points.
Figure 1: Biosynthetic logic of 7,4'-Di-O-methylapigenin 5-O-glucoside, highlighting the modifications that confer its unique physicochemical properties.
Natural Sources and Isolation Strategy
The primary botanical source is Aquilaria sinensis (Lour.) Spreng , specifically the resinous wood (Agarwood), which is valued in Traditional Chinese Medicine (TCM) for its sedative and anti-inflammatory properties.
Isolation Protocol (Technical Workflow)
For researchers aiming to isolate this compound for bioassays, the following protocol is synthesized from phytochemical literature regarding Aquilaria flavonoids.
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Extraction: Air-dried, powdered stem wood is refluxed with 95% Ethanol (EtOH) .
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Partitioning: The crude extract is suspended in water and partitioned sequentially with:
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Petroleum Ether (to remove lipids/waxes)
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Ethyl Acetate (EtOAc)
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n-Butanol (n-BuOH) -> Target fraction
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Chromatography: The n-BuOH fraction is subjected to Silica Gel Column Chromatography using a gradient of CHCl₃/MeOH.
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Purification: Fractions containing the glycoside are purified via Semi-preparative HPLC (C18 column, MeOH/H₂O system).
Pharmacological Mechanisms
The core biological activity of 7,4'-Di-O-methylapigenin 5-O-glucoside is anti-inflammatory , specifically the inhibition of inflammatory mediators in immune cells.
Inhibition of Nitric Oxide (NO) Production
Studies utilizing Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have demonstrated that this compound significantly inhibits NO production.
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Potency: Comparable to other methylated flavones, showing dose-dependent inhibition.
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Mechanism: The blockade of NO typically results from the downregulation of inducible Nitric Oxide Synthase (iNOS) .
Mechanism of Action: The NF-κB/iNOS Axis
Based on the structural class (5-O-glycosylflavones) and observed NO inhibition, the compound likely modulates the NF-κB signaling pathway. The 5-position glycosylation is critical; while free 5-OH flavonoids are potent radical scavengers, 5-O-glycosides often function by intracellular signaling modulation rather than direct antioxidant chemistry.
Figure 2: Proposed mechanism of action. The compound inhibits the inflammatory cascade, preventing the transcriptional activation of iNOS and subsequent NO release.
Experimental Protocols for Validation
For drug development professionals seeking to validate this compound's activity, the following standardized assay is recommended.
Nitric Oxide (NO) Inhibition Assay (Griess Method)
Objective: Quantify the compound's ability to suppress NO in macrophages.
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Cell Culture: Seed RAW 264.7 cells (5 × 10⁵ cells/mL) in 96-well plates. Incubate for 24h.
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Treatment: Pre-treat cells with varying concentrations of 7,4'-Di-O-methylapigenin 5-O-glucoside (e.g., 10, 25, 50, 100 μM) for 1 hour.
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Control: DMSO vehicle (0.1% max).
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Positive Control: Dexamethasone or L-NMMA.
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Stimulation: Add LPS (1 μg/mL) and incubate for 18–24 hours.
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Measurement:
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Mix 100 μL of culture supernatant with 100 μL of Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).
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Incubate at room temperature for 10 mins.
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Analysis: Measure absorbance at 540 nm using a microplate reader. Calculate % inhibition relative to LPS-only control.
Pharmacokinetic Potential & Future Outlook
The specific methylation pattern of this compound offers a distinct advantage in drug design.
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Metabolic Stability: Flavonoids are rapidly metabolized via glucuronidation at free -OH groups. By methylating the 7- and 4'-positions (the most reactive sites), this compound is protected from first-pass metabolism, potentially increasing oral bioavailability.
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Prodrug Capability: The 5-O-glucose moiety acts as a polar transport handle. Upon ingestion, intestinal cytosolic β-glucosidases may hydrolyze the sugar, releasing 7,4'-Di-O-methylapigenin (the aglycone). This aglycone is highly lipophilic and can cross the blood-brain barrier, aligning with the traditional use of Aquilaria for neuroprotection.
References
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Yan, S., et al. (2019). Efficient Synthesis of 7, 4'-Dimethylapigenin-5-O-glycoside. Chinese Journal of Organic Chemistry, 39(2), 561. Link
- Wang, S., et al. (2018). Chemical Constituents from the Stem Wood of Aquilaria sinensis. Chinese Journal of Natural Medicines.
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Huo, H. X., et al. (2015). Anti-inflammatory effects of compounds from Aquilaria sinensis.[7][12] Phytotherapy Research. (Establishes NO inhibition protocol for this class).
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MedChemExpress. (2024). Product Datasheet: 7,4'-Di-O-methylapigenin 5-O-glucoside (CAS 197018-71-6).[1][2][3][4] Link
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ChemFaces. (2024). 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside and related flavonoids. Link
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